molecular formula C23H26ClN5OS2 B8277350 N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride CAS No. 145759-34-8

N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride

Cat. No.: B8277350
CAS No.: 145759-34-8
M. Wt: 488.1 g/mol
InChI Key: WWIGNUZWGZZUKS-UHFFFAOYSA-N
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Description

N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole-3-carboxamide derivatives typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzisothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or similar reagents.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Butyl Chain: The butyl chain can be attached through alkylation reactions using appropriate alkyl halides.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-3-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.

Scientific Research Applications

1,2-Benzisothiazole-3-carboxamide derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-3-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisothiazole-3-carboxylic acid
  • 1,2-Benzisothiazole-3-thiol
  • 1,2-Benzisothiazole-3-amine

Uniqueness

N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the butyl chain. These structural elements can significantly influence its biological activity and pharmacokinetic properties, making it distinct from other benzisothiazole derivatives.

Properties

CAS No.

145759-34-8

Molecular Formula

C23H26ClN5OS2

Molecular Weight

488.1 g/mol

IUPAC Name

N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C23H25N5OS2.ClH/c29-23(21-17-7-1-3-9-19(17)30-25-21)24-11-5-6-12-27-13-15-28(16-14-27)22-18-8-2-4-10-20(18)31-26-22;/h1-4,7-10H,5-6,11-16H2,(H,24,29);1H

InChI Key

WWIGNUZWGZZUKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2-benzisothiazole-3-carboxylic acid chloride (2.6 g), 1-(1,2-benzisothiazol-3-yl)-4-(4-aminobutyl)piperazine (3.45 g), and triethylamine (5 ml), in sieve-dried toluene (100 ml) was heated to 80° C., with stirring, overnight. After 24 hr, the reaction mixture was cooled to room temperature and added to water. The organic phase was separated and the aqueous phase was extracted with ethyl acetate. The ethyl acetate extracts and the toluene phase were combined and dried anhydrous over magnesium sulfate. The organic phase was filtered and the filtrate concentrated in vacuo. The residue was chromatographed on silica using ethyl acetate. The appropriate fractions were collected and concentrated in vacuo. The residue was taken up in ether and hydrogen chloride in ether was added. The precipitate was recrystallized from dichloromethane/ether and dried (0.1 mm mercury, refluxing isopropanol alcohol temperature) to provide 1.60 g (27.1%) of product, mp 203°-205° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
27.1%

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